molecular formula C19H18ClN3O4S B3008327 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 1005295-78-2

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B3008327
CAS No.: 1005295-78-2
M. Wt: 419.88
InChI Key: MPDJSCLHNGNSSJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with a 4-methoxyphenyl group and a benzenesulfonamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The 4-methoxyphenyl group is then introduced via a substitution reaction. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-((6-(4-methylphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-chloro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl group, for example, may enhance its ability to cross biological membranes and interact with target enzymes .

Properties

IUPAC Name

4-chloro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-26-16-6-2-14(3-7-16)18-10-11-19(23-22-18)27-13-12-21-28(24,25)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJSCLHNGNSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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